Cas no 1669-49-4 (1-Propanone,3-(4-methoxyphenyl)-1-phenyl-)

1-Propanone,3-(4-methoxyphenyl)-1-phenyl- structure
1669-49-4 structure
Product name:1-Propanone,3-(4-methoxyphenyl)-1-phenyl-
CAS No:1669-49-4
MF:C16H16O2
MW:240.297044754028
MDL:MFCD00184826
CID:164137
PubChem ID:244778

1-Propanone,3-(4-methoxyphenyl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,3-(4-methoxyphenyl)-1-phenyl-
    • 3-(4-methoxyphenyl)-1-phenylpropan-1-one
    • 3-(4-METHOXYPHENYL)PROPIOPHENONE
    • 3-(4-methoxyphenyl)-1-phenyl-propan-1-one
    • DTXSID20288464
    • NSC55911
    • 1669-49-4
    • CHEMBL4105232
    • NSC-55911
    • 3-(4-methoxyphenyl)-1-phenyl-1-propanone
    • AKOS009339743
    • MFCD00184826
    • SCHEMBL2928400
    • 1-phenyl-3-(4-methoxyphenyl)-1-propanone
    • DHGHNVPSVIFSKY-UHFFFAOYSA-N
    • MDL: MFCD00184826
    • Inchi: InChI=1S/C16H16O2/c1-18-15-10-7-13(8-11-15)9-12-16(17)14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3
    • InChI Key: DHGHNVPSVIFSKY-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2

Computed Properties

  • Exact Mass: 240.11500
  • Monoisotopic Mass: 240.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų
  • XLogP3: 3.5

Experimental Properties

  • Density: 1.081
  • Boiling Point: 392°Cat760mmHg
  • Flash Point: 175.1°C
  • Refractive Index: 1.562
  • PSA: 26.30000
  • LogP: 3.51070

1-Propanone,3-(4-methoxyphenyl)-1-phenyl- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB365906-2 g
3-(4-Methoxyphenyl)propiophenone, 97%; .
1669-49-4 97%
2g
€1677.00 2023-04-26
abcr
AB365906-1 g
3-(4-Methoxyphenyl)propiophenone, 97%; .
1669-49-4 97%
1g
€932.90 2023-04-26
Fluorochem
205882-1g
3-(4-methoxyphenyl)propiophenone
1669-49-4 97%
1g
£540.00 2022-02-28
A2B Chem LLC
AE92711-1g
3-(4-Methoxyphenyl)propiophenone
1669-49-4 97%
1g
$644.00 2024-04-20
A2B Chem LLC
AE92711-5g
3-(4-Methoxyphenyl)propiophenone
1669-49-4 97%
5g
$2291.00 2024-04-20
A2B Chem LLC
AE92711-2g
3-(4-Methoxyphenyl)propiophenone
1669-49-4 97%
2g
$1169.00 2024-04-20
Crysdot LLC
CD12135186-5g
3-(4-Methoxyphenyl)propiophenone
1669-49-4 95+%
5g
$1401 2024-07-24
abcr
AB365906-2g
3-(4-Methoxyphenyl)propiophenone, 97%; .
1669-49-4 97%
2g
€1677.00 2025-02-16
Crysdot LLC
CD12135186-1g
3-(4-Methoxyphenyl)propiophenone
1669-49-4 95+%
1g
$433 2024-07-24
Fluorochem
205882-2g
3-(4-methoxyphenyl)propiophenone
1669-49-4 97%
2g
£1013.00 2022-02-28

Additional information on 1-Propanone,3-(4-methoxyphenyl)-1-phenyl-

Chemical Profile of 1-Propanone,3-(4-methoxyphenyl)-1-phenyl- (CAS No. 1669-49-4)

1-Propanone,3-(4-methoxyphenyl)-1-phenyl-, with the chemical identifier CAS No. 1669-49-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique structural framework composed of a propanone backbone substituted with phenyl and 4-methoxyphenyl groups, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural configuration of this compound imparts distinct chemical properties that make it valuable for various chemical transformations. The presence of the propanone moiety (acetone derivative) facilitates reactions such as condensation, oxidation, and reduction, which are pivotal in constructing more complex molecular architectures. Additionally, the aromatic rings—specifically the phenyl group at the 1-position and the 4-methoxyphenyl group at the 3-position—introduce electronic and steric effects that can influence the compound's reactivity and interaction with biological targets.

In recent years, there has been growing interest in exploring the pharmacological potential of molecules with similar structural motifs. The combination of aromatic rings and a ketone group has been observed in several bioactive compounds reported in medicinal chemistry literature. For instance, derivatives of this class have shown promise as intermediates in the synthesis of central nervous system (CNS) therapeutics, due to their ability to modulate neurotransmitter receptor activity. The methoxy substituent on the phenyl ring further enhances the molecule's potential by introducing polarity and hydrogen bonding capabilities, which are crucial for drug-receptor interactions.

Recent advancements in computational chemistry have enabled more efficient screening of such compounds for their biological activity. Molecular modeling studies suggest that 1-Propanone,3-(4-methoxyphenyl)-1-phenyl- may exhibit binding affinity to certain enzyme targets, making it a candidate for further investigation in drug discovery pipelines. Specifically, its structural features could align with pockets on enzymes involved in metabolic pathways or signal transduction cascades, which are often implicated in diseases such as cancer and neurodegeneration.

The synthesis of this compound involves multi-step organic reactions that highlight its synthetic utility. Traditional methods include Friedel-Crafts acylation followed by functional group transformations to introduce the methoxy and phenyl substituents. However, modern synthetic approaches have focused on optimizing these processes for higher yields and reduced environmental impact. For example, catalytic methods employing transition metals have been explored to streamline the introduction of aromatic groups while minimizing byproduct formation.

From an industrial perspective, 1-Propanone,3-(4-methoxyphenyl)-1-phenyl- serves as a versatile building block for more complex molecules. Its accessibility through scalable synthetic routes makes it an attractive candidate for large-scale production in pharmaceutical manufacturing. Furthermore, its stability under various storage conditions enhances its practicality as an intermediate in multi-step syntheses.

The compound's electronic properties are also worthy of note. The conjugation between the aromatic rings and the ketone group can influence its spectroscopic behavior, making it amenable to techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation. These analytical methods are essential for confirming the identity and purity of the compound during research and development processes.

In conclusion,1-Propanone,3-(4-methoxyphenyl)-1-phenyl- (CAS No. 1669-49-4) represents a promising chemical entity with applications spanning synthetic chemistry and pharmaceutical research. Its unique structural features offer opportunities for further exploration into its biological activity and synthetic utility. As methodologies in drug discovery continue to evolve, compounds like this will remain integral to advancing our understanding of molecular interactions and therapeutic development.

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Amadis Chemical Company Limited
(CAS:1669-49-4)1-Propanone,3-(4-methoxyphenyl)-1-phenyl-
A1139399
Purity:99%
Quantity:1g
Price ($):393.0